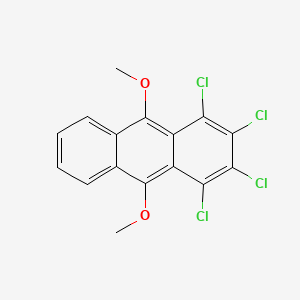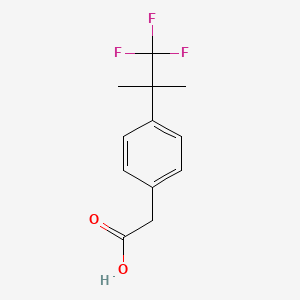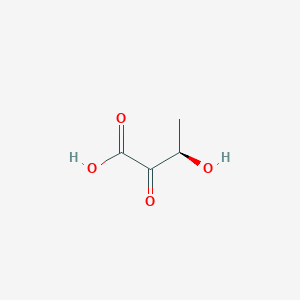
(R)-3-Hydroxy-2-oxobutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxy-2-oxobutanoic acid is an organic compound that plays a significant role in various biochemical processes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-2-oxobutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3-oxo-2-butenoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to maintain the integrity of the chiral center.
Industrial Production Methods
In industrial settings, the production of ®-3-Hydroxy-2-oxobutanoic acid can be scaled up using biocatalytic processes. Enzymes such as dehydrogenases are employed to catalyze the reduction of keto acids to hydroxy acids with high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxy-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 3-oxo-2-butanoic acid.
Reduction: The keto group can be reduced to form 3-hydroxy-2-butanoic acid.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 3-oxo-2-butanoic acid
Reduction: 3-hydroxy-2-butanoic acid
Substitution: Various halogenated or aminated derivatives
Scientific Research Applications
®-3-Hydroxy-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the biosynthesis of amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of ®-3-Hydroxy-2-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases, which catalyze its conversion to other metabolites. The molecular targets include various enzymes involved in amino acid biosynthesis, and the pathways affected are primarily those related to energy production and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-oxopentanoic acid
- 3-Hydroxy-2-oxobutanoic acid (S-enantiomer)
- 3-Hydroxy-2-oxopropanoic acid
Uniqueness
®-3-Hydroxy-2-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Compared to its S-enantiomer, the R-enantiomer may exhibit different reactivity and interaction with enzymes, leading to varied biological effects. Its role in specific metabolic pathways also sets it apart from other similar compounds.
Properties
CAS No. |
68862-42-0 |
|---|---|
Molecular Formula |
C4H6O4 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2-oxobutanoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)/t2-/m1/s1 |
InChI Key |
QWZIITCYKKSZGN-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)C(=O)O)O |
Canonical SMILES |
CC(C(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
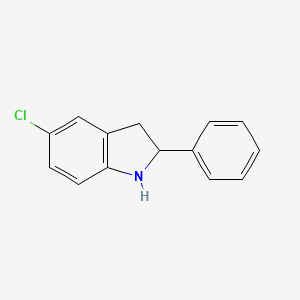
![1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
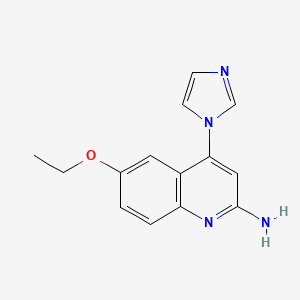
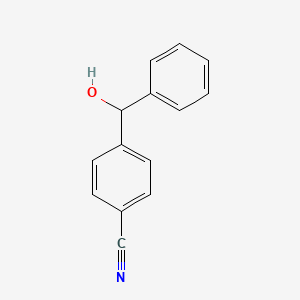
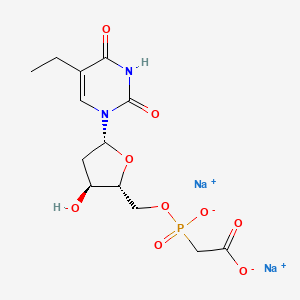
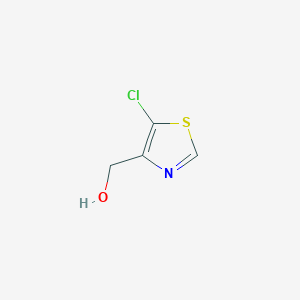

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)

